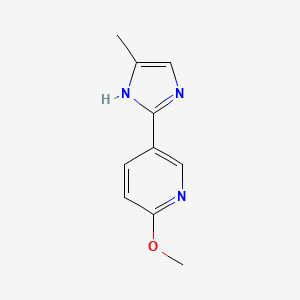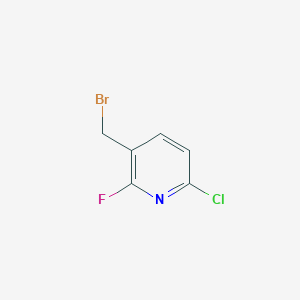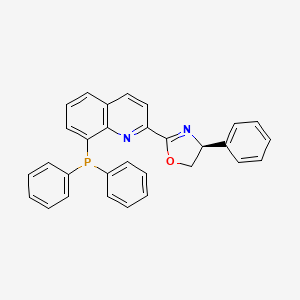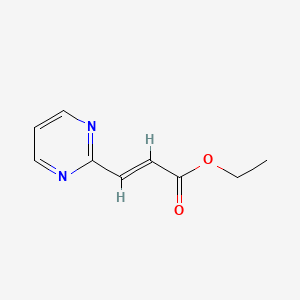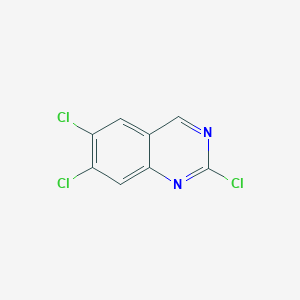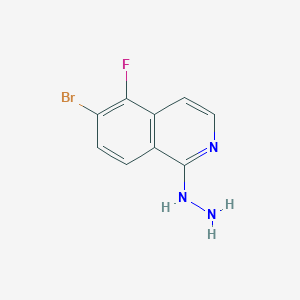![molecular formula C21H14N2O4 B13672715 2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid is a complex organic compound with a molecular formula of C21H14N2O4. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a phenylcarbamoyl group and a cyanophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Benzoic acid derivatives: Various derivatives of benzoic acid are used in food preservation, medicine, and industrial applications.
Uniqueness
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C21H14N2O4 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-13-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)23-20(24)18-3-1-2-4-19(18)21(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
HJDDLSDLTRCPNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)

![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
